6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a combination of aromatic rings, cyano, and carboxamide groups, contributes to its potential pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the furan-2-yl group: This can be achieved through a Suzuki coupling reaction.
Formation of the carboxamide group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Introduction of the sulfanyl group: This can be achieved through a thiol-ene reaction.
Attachment of the 3-chloro-4-methylphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a suitable catalyst
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for conditions such as hypertension, inflammation, and cancer.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound is likely to involve multiple molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially leading to antihypertensive effects. The cyano and carboxamide groups may contribute to its anticancer activity by interacting with specific enzymes or receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with antihypertensive and antianginal properties.
Nicardipine: A dihydropyridine calcium channel blocker with similar therapeutic uses.
Uniqueness
6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which may confer a broader range of biological activities compared to other dihydropyridine derivatives. The presence of the furan-2-yl and sulfanyl groups may enhance its pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C27H23ClN4O3S |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O3S/c1-16-10-11-19(13-21(16)28)31-23(33)15-36-27-20(14-29)25(22-9-6-12-35-22)24(17(2)30-27)26(34)32-18-7-4-3-5-8-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
DCFJMLJOYXLODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N)Cl |
Origin of Product |
United States |
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